Product packaging for 2-Bromo-4-methylaniline(Cat. No.:CAS No. 583-68-6)

2-Bromo-4-methylaniline

Cat. No.: B145976
CAS No.: 583-68-6
M. Wt: 186.05 g/mol
InChI Key: UVRRJILIXQAAFK-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Synthesis

The primary significance of 2-bromo-4-methylaniline lies in its role as a versatile building block in organic synthesis. echemi.com Its synthesis is most commonly achieved through the electrophilic bromination of 4-methylaniline (p-toluidine). ontosight.ai A typical laboratory-scale synthesis involves a multi-step process that begins with the acetylation of p-toluidine (B81030) to protect the amino group, followed by bromination, and subsequent hydrolysis to yield the final product. doubtnut.com

The presence of both a bromine atom and an amino group on the aromatic ring allows for a wide range of chemical transformations. The amino group activates the ring towards electrophilic substitution, while the bromine atom provides a site for nucleophilic substitution and, crucially, for modern cross-coupling reactions. solubilityofthings.com This dual functionality has made this compound a key intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments. echemi.comontosight.aiguidechem.com

Scope of Academic Inquiry on this compound

Academic research on this compound has focused on several key areas, including its synthesis, reactivity, and application in the creation of more complex molecules.

Synthesis and Reactivity:

The synthesis of this compound from 4-methylaniline is a well-established chemical transformation. echemi.com Research has explored various brominating agents, such as molecular bromine and N-bromosuccinimide (NBS), to optimize reaction conditions for high yield and selectivity. echemi.com

The reactivity of this compound is a central theme in its academic study. The amino group directs incoming electrophiles to the ortho and para positions, while the bromine atom can be replaced through various reactions. It is known to participate in several important chemical reactions, including:

Palladium-catalyzed amination: It is used in selective amination reactions, such as the reaction with 3-bromoquinoline (B21735) to produce 3-(2-bromo-4-methylphenylamino) quinoline (B57606), an important pharmaceutical intermediate. sigmaaldrich.comsmolecule.com

Amide formation: It reacts with certain carboxylates in the presence of a catalyst to form amides. sigmaaldrich.comsmolecule.com

Synthesis of iminophosphoranes: It has been utilized in the synthesis of this class of compounds. sigmaaldrich.comsmolecule.comchemicalbook.com

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. orgsyn.org

Spectroscopic and Computational Studies:

The molecular structure and vibrational properties of this compound have been investigated using spectroscopic techniques such as Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov These experimental studies are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to provide a deeper understanding of the molecule's geometry and electronic properties. nih.govresearchgate.net

Current Research Trends and Future Directions for this compound

Current research continues to leverage the synthetic utility of this compound. A significant trend is its use in the synthesis of biologically active compounds. For instance, it is a precursor for Schiff bases, which have been investigated for their antimicrobial properties. scispace.com

Future research is likely to focus on several promising areas:

Development of Novel Catalytic Systems: Exploring more efficient and environmentally friendly catalysts for reactions involving this compound.

Synthesis of Complex Heterocycles: Utilizing this compound as a starting material for the construction of novel heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Materials Science Applications: Investigating the incorporation of this compound derivatives into new materials, such as polymers and dyes, with tailored properties. echemi.com

The continued exploration of this versatile building block is expected to lead to the discovery of new synthetic methodologies and the development of novel molecules with important applications in medicine, agriculture, and materials science.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈BrN nih.gov
Molecular Weight 186.05 g/mol nih.gov
Appearance Colorless to brown liquid; Beige to off-white crystalline powder solubilityofthings.comfishersci.com
Melting Point 14-16 °C sigmaaldrich.com
Boiling Point 240 °C sigmaaldrich.com
Density 1.5 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.602 sigmaaldrich.com
Solubility Insoluble in water chemicalbook.com

Spectroscopic Data of this compound

Spectroscopic TechniqueKey InformationReference
¹H NMR Spectra available for structural elucidation. chemicalbook.com
¹³C NMR Spectra available for structural analysis. chemicalbook.com
IR Spectroscopy The FTIR and FT-Raman spectra have been recorded and analyzed. nih.govnih.gov
Mass Spectrometry Mass spectral data is available. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN B145976 2-Bromo-4-methylaniline CAS No. 583-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylaniline
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InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8BrN
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DSSTOX Substance ID

DTXSID1060396
Record name Benzenamine, 2-bromo-4-methyl-
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Molecular Weight

186.05 g/mol
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CAS No.

583-68-6
Record name 2-Bromo-4-methylaniline
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Record name Benzenamine, 2-bromo-4-methyl-
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Synthetic Methodologies for 2 Bromo 4 Methylaniline and Its Precursors

Electrophilic Aromatic Substitution Approaches for Monobromination

The introduction of a single bromine atom onto the aromatic ring of 4-methylaniline is a key transformation. The amino group of the aniline (B41778) is a strongly activating, ortho- and para-directing group. libretexts.org This high reactivity can often lead to polysubstitution, making the selective synthesis of the monobrominated product challenging. libretexts.org To overcome this, a common strategy involves the temporary protection of the highly activating amino group by acetylation. libretexts.orgdoubtnut.com

The acetylation of 4-methylaniline with acetic anhydride (B1165640) produces N-acetyl-4-methylaniline. doubtnut.com This acetylated intermediate has a less activating amido group, which allows for more controlled bromination. libretexts.org Subsequent hydrolysis of the acetyl group regenerates the amino functionality, yielding the final product. doubtnut.com

Bromination of 4-Methylaniline: Optimizing Regioselectivity and Yield

Achieving a high yield of the desired 2-bromo isomer over other possible isomers, such as the 3-bromo or dibrominated products, is a primary concern in the synthesis of 2-Bromo-4-methylaniline. The selection of the brominating agent and the reaction protocol are critical factors in controlling the regioselectivity.

Direct bromination of 4-methylaniline can be performed using molecular bromine (Br₂). However, this method often requires careful control of stoichiometry and reaction conditions to minimize the formation of di-brominated byproducts. A typical procedure involves dissolving N-acetyl-4-methylaniline in a solvent like ethylene (B1197577) dichloride and adding bromine dropwise at a low temperature.

ReactantBrominating AgentSolventTemperatureYield of 2-bromo-N-acetyl-4-methylaniline
N-acetyl-4-methylanilineBr₂Ethylene dichloride-10 to 10°C~85-90%
Data derived from a representative protocol.

Another approach involves the in-situ generation of bromine. For instance, the use of a hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) system can lead to high yields of the monobrominated product with significantly reduced dibromination.

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent for activated aromatic compounds. cdnsciencepub.com It is considered a more convenient and safer alternative to liquid bromine. cdnsciencepub.com The bromination of anilines using NBS can be effectively carried out in various solvents, including acetonitrile, which is considered an environmentally friendlier option. cdnsciencepub.com

The use of NBS for the bromination of anilines often results in high regioselectivity, favoring the para-isomer. However, when the para-position is blocked, as in the case of 4-methylaniline, bromination occurs at the ortho position. acs.org The reaction of N-acetyl-4-methylaniline with NBS in a suitable solvent provides a clean route to 2-bromo-N-acetyl-4-methylaniline. doubtnut.com

ReactantBrominating AgentSolventNoteworthy Observation
N-acetyl-3-chloroacetanilideNBSCCl₄Resulted in 4-bromo-3-chloroaniline (B1265746) after deacetylation. google.com
4-methylanilineNBSAcetonitrileGenerally provides regioselective bromination. cdnsciencepub.com
Illustrative examples of NBS bromination on substituted anilines.

Role of Reaction Conditions in Bromination Selectivity

The outcome of the bromination reaction is highly dependent on various experimental parameters. Careful optimization of these conditions is essential for maximizing the yield of this compound and minimizing the formation of unwanted byproducts.

Temperature plays a crucial role in controlling the rate and selectivity of electrophilic aromatic substitution. Lower temperatures, typically between -10 and 10°C, are often employed to slow down the reaction kinetics and reduce the likelihood of polysubstitution.

The choice of solvent is also critical. Polar aprotic solvents, such as ethylene dichloride, are known to improve the solubility of bromine and enhance regioselectivity. Acetonitrile has also been shown to be an effective solvent for NBS-mediated brominations, offering a safer and more environmentally benign process. cdnsciencepub.com

ParameterEffect on Bromination
Low Temperature (-10 to 10°C)Favors monobromination by reducing reaction kinetics and polysubstitution.
Polar Aprotic Solvents (e.g., ethylene dichloride)Improves bromine solubility and regioselectivity.
AcetonitrileEffective for NBS bromination, offering a greener alternative. cdnsciencepub.com
General influence of reaction conditions on bromination selectivity.

The use of catalysts can significantly improve the efficiency and selectivity of bromination reactions. For instance, the bromination of aromatic amines and phenols has been shown to be effectively catalyzed by lanthanum(III) nitrate (B79036) hexahydrate. bibliomed.org This catalyst allows the reaction to proceed rapidly and with high yields. bibliomed.org

In another approach, the use of a silica (B1680970) gel-supported N-bromosuccinimide has been reported as a mild and selective monobrominating agent for aromatic amines. jcsp.org.pk This heterogeneous catalyst system simplifies the work-up procedure and enhances the selectivity of the reaction. jcsp.org.pk The development of reusable, polymer-anchored iron(III) complexes also presents a promising catalytic system for oxidative bromination in aqueous media, offering a green and efficient method. researchgate.net

CatalystBrominating SystemSubstrate TypeKey Advantage
Lanthanum(III) nitrate hexahydrateBr₂ in CH₃CNAromatic aminesReduced reaction time and enhanced yield. bibliomed.org
Silica gelNBS in CCl₄Aromatic aminesMild, selective monobromination. jcsp.org.pk
Polymer-anchored Iron(III) complexH₂O₂/KBr in waterVarious aromaticsReusable catalyst, aqueous medium. researchgate.net
Examples of catalytic systems for enhanced bromination.

Strategies for Preventing Polysubstitution in Amino-Substituted Benzenes

Aryl amines, such as aniline and its derivatives, are highly reactive towards electrophilic aromatic substitution. ucalgary.ca The amino group (-NH₂) is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions. ucalgary.ca This high reactivity often becomes a significant drawback, as it can be difficult to prevent polysubstitution. libretexts.org For instance, the direct bromination of aniline with molecular bromine proceeds rapidly, even without a catalyst, to yield the 2,4,6-tribromoaniline (B120722) product, making it impossible to stop the reaction at the desired mono-substituted stage. ucalgary.calibretexts.org

Amide Protection and Deprotection Strategies for Regiocontrol

To overcome the issue of polysubstitution and achieve selective mono-substitution, a common and effective strategy is the temporary protection of the highly activating amino group by converting it into an N-acyl derivative, or an amide. ucalgary.caaskfilo.com This transformation moderates the reactivity of the aromatic ring. quora.com

The N-acetyl group of the resulting amide is less activating than a free amino group because the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. ucalgary.caquora.com This resonance competes with the delocalization of the nitrogen lone pair into the benzene (B151609) ring, thereby reducing the ring's activation towards electrophiles. ucalgary.caquora.com Consequently, electrophilic substitution on the N-acylated amine occurs in a more controlled manner. quora.com The steric bulk of the amide group can also lead to a decrease in the formation of ortho-substituted products. ucalgary.ca Following the substitution reaction, the protecting acetyl group can be readily removed by acid or base hydrolysis to regenerate the amine, completing the "protect-substitute-deprotect" sequence. ucalgary.caaskfilo.com

Application of Acetylation in this compound Synthesis

The synthesis of this compound from p-toluidine (B81030) (4-methylaniline) serves as a classic application of the amide protection strategy. libretexts.org The process is typically carried out in three distinct steps to ensure the desired regiochemical outcome. libretexts.orgdoubtnut.com

Acetylation of p-Toluidine: The amino group of p-toluidine is first protected by reacting it with an acetylating agent like acetic anhydride or acetyl chloride. doubtnut.com This reaction forms N-acetyl-p-toluidine (N-(4-methylphenyl)acetamide). doubtnut.com

Bromination of N-acetyl-p-toluidine: The acetylated compound is then subjected to electrophilic bromination. doubtnut.com The less-activating acetamide (B32628) group directs the incoming bromine atom primarily to the ortho position relative to itself, yielding 2-bromo-N-acetyl-4-methylaniline. libretexts.orgdoubtnut.com

Hydrolysis of 2-bromo-N-acetyl-4-methylaniline: In the final step, the acetyl protecting group is removed via hydrolysis, typically using an aqueous acid or base, to furnish the final product, this compound. doubtnut.com

The following table summarizes the typical reagents and conditions for this synthetic sequence.

StepDescriptionReagents & ConditionsProductYieldReference
1Acetylationp-Toluidine, Acetic Anhydride; Glacial Acetic Acid. Heat at 105-110°C for 1-3 hours.N-(4-methylphenyl)acetamide>97% Purity doubtnut.com
2BrominationN-(4-methylphenyl)acetamide, Bromine (Br₂); Dichloromethane or Acetic Acid. Stir at 0-10°C for 2-4 hours.N-(2-Bromo-4-methylphenyl)acetamide~85-90% doubtnut.com
3Hydrolysis (Deprotection)N-(2-Bromo-4-methylphenyl)acetamide; Aqueous NaOH or HCl. Reflux for 2-6 hours.This compound95-98% doubtnut.com

Alternative Synthetic Pathways to this compound

While the acetylation-bromination-hydrolysis sequence is the most common method, other synthetic routes to this compound exist. These alternatives may utilize different starting materials or brominating agents.

One notable alternative involves the reduction of a nitroarene precursor. Specifically, 2-bromo-1-methyl-4-nitrobenzene can be reduced to form this compound. This transformation can be achieved through catalytic hydrogenation under specific conditions. chemicalbook.com

Variations in the bromination step of the primary pathway also constitute alternative approaches. Instead of using hazardous liquid bromine, other brominating agents can be employed. N-bromosuccinimide (NBS) is a common alternative for the bromination of the acetylated intermediate. echemi.com Furthermore, a system using hydrobromic acid (HBr) in conjunction with an oxidant such as hydrogen peroxide (H₂O₂) can be used to generate bromine in situ, allowing for more controlled mono-bromination and minimizing the formation of di-brominated byproducts.

Another documented method involves the use of this compound as a starting material for a palladium-catalyzed Suzuki coupling reaction to synthesize more complex molecules. patsnap.com While this demonstrates the utility of the compound, it is a subsequent reaction rather than a synthesis of the title compound itself. A patent also describes using this compound in the synthesis of carbazole (B46965) derivatives, highlighting its role as a key intermediate. google.com

The table below outlines some of these alternative synthetic strategies.

MethodStarting MaterialKey Reagents & ConditionsProductReference
Nitroarene Reduction2-Bromo-1-methyl-4-nitrobenzeneFe₂O₃/NGr(at)C catalyst, Triethylamine, Carbon Monoxide, THF/H₂O; 125°C, 24h, Autoclave.This compound chemicalbook.com
Alternative Bromination (NBS)N-(4-methylphenyl)acetamideN-bromosuccinimide (NBS) under controlled conditions.N-(2-Bromo-4-methylphenyl)acetamide echemi.com
Alternative Bromination (In-situ)N-(4-methylphenyl)acetamideHBr and Hydrogen Peroxide (H₂O₂) to generate Br₂ in situ.N-(2-Bromo-4-methylphenyl)acetamide

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Methylaniline

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 2-bromo-4-methylaniline, the reaction's rate and regioselectivity are governed by the electronic effects of the amino, methyl, and bromo substituents. cymitquimica.comwikipedia.org

The amino (-NH₂) and methyl (-CH₃) groups are both classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). wikipedia.org They achieve this by donating electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. byjus.comvedantu.com

Amino Group (-NH₂): The amino group is a powerful activating group. byjus.com It donates electron density primarily through resonance (a +M effect), where its lone pair of electrons is delocalized into the π-system of the benzene ring. vedantu.com This delocalization significantly increases the electron density at the positions ortho and para to the amino group, making it a strong ortho, para-director. byjus.comvedantu.comvedantu.com The high reactivity conferred by the amino group can sometimes be a challenge, leading to multiple substitutions. vedantu.comyoutube.com To achieve controlled mono-substitution, the amino group is often temporarily converted to a less-activating amide group (e.g., by acetylation), a strategy that is used in the synthesis of this compound from 4-methylaniline (p-toluidine). youtube.comlibretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating group that donates electron density through an inductive effect (+I effect). wikipedia.org This effect also enriches the ortho and para positions, making the methyl group an ortho, para-director. wikipedia.org

In this compound, the powerful ortho, para-directing effect of the amino group at position 1 and the weaker ortho, para-directing effect of the methyl group at position 4 work in concert. The positions activated by these groups are C3, C5, and C6.

Halogens like bromine exhibit a dual electronic effect. wikipedia.org

Inductive Effect (-I): Due to its high electronegativity, the bromine atom withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This effect deactivates the ring, making it less reactive towards electrophilic attack compared to benzene. wikipedia.org

Resonance Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system (resonance effect). This effect increases electron density at the ortho and para positions. wikipedia.org

For halogens, the deactivating inductive effect outweighs the activating resonance effect, resulting in a net deactivation of the ring. However, the resonance effect still dictates the position of the attack, making the bromine atom an ortho, para-director. wikipedia.org In this compound, the bromine at position 2 directs incoming electrophiles to positions 3 and 5.

Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine substituent makes this compound an excellent substrate for these transformations.

Palladium-catalyzed C-N bond-forming reactions, often known as Buchwald-Hartwig aminations, are widely used to synthesize arylamines from aryl halides. nih.gov The general mechanism proceeds through a catalytic cycle involving a palladium(0) complex.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), breaking the carbon-bromine bond and forming a new Pd(II) complex. uwindsor.ca This is often the rate-limiting step of the cycle. uwindsor.ca

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium amide complex.

Reductive Elimination: The new C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then enter a new cycle. acs.org

Reaction TypeSubstratesCatalyst System (Typical)ProductReference
Buchwald-Hartwig AminationThis compound, 3-Bromoquinoline (B21735)Pd(OAc)₂, Phosphine (B1218219) Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)3-(2-bromo-4-methylphenylamino)quinoline smolecule.comrsc.orgsigmaaldrich.com
Miyaura BorylationThis compound, Bis(pinacolato)diboron(dppf)PdCl₂, Base (e.g., Et₃N)2-Amino-5-methylphenylboronic Acid Pinacolate Ester acs.org

A specific application of palladium-catalyzed amination is the reaction of this compound with 3-bromoquinoline to produce 3-(2-bromo-4-methylphenylamino)quinoline. smolecule.comsigmaaldrich.com This transformation is a Buchwald-Hartwig cross-coupling reaction. In this process, this compound acts as the amine nucleophile, and 3-bromoquinoline serves as the aryl halide electrophile. The palladium catalyst facilitates the formation of the C-N bond between the amino group of this compound and the C3 position of the quinoline (B57606) ring. rsc.org The reaction typically requires a palladium source, a phosphine ligand to stabilize the palladium catalyst, and a base to facilitate the deprotonation of the amine. rsc.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. numberanalytics.comlibretexts.org this compound is a suitable organohalide partner for this reaction.

The catalytic cycle for the Suzuki reaction is analogous to the Buchwald-Hartwig amination and involves three main steps: libretexts.org

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide (this compound) to form a Pd(II) species. This step is generally the rate-determining step. libretexts.org

Transmetalation: The organoboron compound (e.g., a boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product with a new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Research has shown that imine derivatives of this compound can undergo Suzuki coupling reactions with various boronic acids. nih.govresearchgate.net In one study, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, synthesized from this compound, was coupled with different boronic acids in the presence of a Pd(PPh₃)₄ catalyst. nih.gov This demonstrates the utility of the bromo-substituent for further molecular elaboration.

Suzuki Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivative (3b) with Arylboronic Acids nih.govresearchgate.net
EntryBoronic AcidMonosubstituted ProductYield (%)Bis-substituted ProductYield (%)
13-chloro-4-fluorophenylboronic acid5a406a46
24-chlorophenylboronic acid5b386b42
34-methoxyphenylboronic acid5c336c31
44-(trifluoromethyl)phenylboronic acid5d366d35

Furthermore, this compound itself is used as a starting material to synthesize the corresponding boronic ester, 2-amino-5-methylphenylboronic acid pinacolate ester, via a palladium-catalyzed Miyaura borylation reaction. acs.org This boronic ester can then serve as the organoboron partner in subsequent Suzuki couplings. acs.org

Suzuki Cross-Coupling Reaction Mechanisms

Mechanism of Amide Formation from this compound

The formation of an amide bond from an amine is a fundamental transformation in organic chemistry, typically proceeding through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative or a carboxylic acid activated by a coupling reagent. masterorganicchemistry.com

When this compound serves as the amine component, its amino group (-NH₂) initiates the amide formation. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of an acylating agent, such as an acyl chloride, anhydride (B1165640), or ester. masterorganicchemistry.comnih.gov This attack forms a tetrahedral intermediate, which subsequently collapses to expel a leaving group (e.g., chloride, carboxylate, or alkoxide), resulting in the formation of the stable amide C-N bond. masterorganicchemistry.com

A specific example from the literature involves the reaction of this compound with esters, such as ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates, to form the corresponding amides. sigmaaldrich.com This reaction is facilitated by the presence of trimethylaluminum (B3029685) (Me₃Al). sigmaaldrich.com In this context, trimethylaluminum functions as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic this compound.

The direct reaction with more reactive acylating agents like acyl chlorides is also a standard method for synthesizing amides from anilines. nih.gov For instance, reacting this compound with an acyl chloride would proceed readily, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

It is also noteworthy that the formation of an amide from an aniline (B41778) is a reversible process under hydrolytic conditions (acidic or basic). uomustansiriyah.edu.iqlibretexts.org This characteristic is often exploited in synthesis, where an amino group is temporarily protected as an amide to moderate its activating effect during other transformations like electrophilic aromatic substitution. libretexts.org

Table 2: Examples of Amide Formation Reactions Involving this compound

Acylating AgentReagent/CatalystProduct TypeReference
Ethyl imidazo[1,2-a]pyridine-2-carboxylateTrimethylaluminum (Me₃Al)Imidazo[1,2-a]pyridine-2-carboxamide sigmaaldrich.com
Methyl imidazo[1,2-a]pyridine-2-carboxylateTrimethylaluminum (Me₃Al)Imidazo[1,2-a]pyridine-2-carboxamide sigmaaldrich.com
3-Bromoquinoline (via amination)Palladium catalyst3-(2-Bromo-4-methylphenylamino)quinoline sigmaaldrich.com
2-Bromo-2-methylpropanoyl bromidePotassium Carbonate (K₂CO₃)N-(2-bromo-4-methylphenyl)-2-bromo-2-methylpropanamide nih.gov

Derivatization and Synthetic Transformations of 2 Bromo 4 Methylaniline

Synthesis and Characterization of Schiff Bases Derived from 2-Bromo-4-methylaniline

Schiff bases, or azomethines, are a class of compounds containing a carbon-nitrogen double bond, typically formed from the condensation of a primary amine and a carbonyl compound. scispace.comnanobioletters.com Schiff bases derived from this compound have been synthesized and characterized, often for their potential biological activities and as ligands in coordination chemistry. scispace.comworldscientificnews.com

The primary method for synthesizing Schiff bases from this compound is through condensation reactions with various aldehydes and ketones. scispace.comnih.gov This reaction typically involves heating an equimolar mixture of this compound and a suitable carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid or formic acid. researchgate.netderpharmachemica.com

Several studies have reported the successful synthesis of Schiff bases by reacting this compound with a range of aromatic aldehydes. For example, condensation with salicylaldehyde, 2-nitrobenzylidene, 2,4,5-trimethoxybenzylidene, and 4-methoxybenzylidene has been documented. scispace.comworldscientificnews.comderpharmachemica.com Another reported synthesis involves the reaction with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to produce (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield. nih.gov Similarly, the condensation with furfural (B47365) yields N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine. chemmethod.com

Table 1: Examples of Carbonyl Compounds Reacted with this compound to Form Schiff Bases

Carbonyl Compound Resulting Schiff Base Name Reference
2-Nitrobenzaldehyde 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline scispace.comworldscientificnews.com
2,4,5-Trimethoxybenzaldehyde 2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline scispace.comworldscientificnews.com
4-Methoxybenzaldehyde 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline scispace.comworldscientificnews.com
Indole-3-carboxaldehyde N-((1H-indol-3-yl)methylene)-2-bromo-4-methylaniline worldscientificnews.com
Salicylaldehyde Salicylidene-2-bromo-4-methyl aniline (B41778) derpharmachemica.com
3-Bromothiophene-2-carbaldehyde (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline nih.gov
Furfural N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine chemmethod.com

The structures of the synthesized Schiff bases are typically confirmed using a combination of spectroscopic techniques. scispace.comworldscientificnews.combohrium.com These methods provide detailed information about the molecular structure and the presence of key functional groups.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized compound, ensuring the percentage composition of elements like carbon, hydrogen, and nitrogen matches the calculated values. scispace.comworldscientificnews.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying the formation of the Schiff base. The presence of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1627-1693 cm⁻¹, confirms the condensation reaction. nanobioletters.comworldscientificnews.com Other significant bands include C-Br stretching vibrations observed in the 532-586 cm⁻¹ range. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the arrangement of atoms in the molecule. In ¹H-NMR spectra, a characteristic singlet peak for the azomethine proton (-N=CH) typically appears in the downfield region (around δ 8.71-8.86 ppm). nanobioletters.com The signals for the aromatic protons and the methyl group protons (around δ 2.33-2.36 ppm) are also key identifiers. nanobioletters.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the Schiff base. The molecular ion peak [M]+ in the mass spectrum corresponds to the molecular weight of the synthesized compound. nanobioletters.comworldscientificnews.comchemmethod.com

X-ray Crystallography: For obtaining unambiguous proof of the structure, single-crystal X-ray diffraction analysis is employed. This method provides the precise three-dimensional arrangement of atoms and bond lengths and angles within the crystal lattice. bohrium.comjcsp.org.pk

Table 2: Spectroscopic Data for a Representative Schiff Base: 3-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline

Technique Observed Data Reference
Elemental Analysis (Calc. %) C, 56.06; H, 4.98; N 3.85 nanobioletters.com
Elemental Analysis (Found %) C, 55.06; H, 5.01; N 3.78 nanobioletters.com
FT-IR (KBr, cm⁻¹) ν(HC=N) 1693, ν(C=C) 1554, ν(C-Br) 578 nanobioletters.com
¹H-NMR (500 MHz, CDCl₃) δ ppm 2.33 (s, 3H, Ar-CH₃); 3.88 (s, 3H, Ar-OCH₃), 3.93-3.97 (d, 6H, Ar-OCH₃); 6.52-7.75 (m, 5H, Ar-H); 8.71 (s, 1H, N=CH) nanobioletters.com
Mass Spectra (GC-MS) m/z 363 [M-H]⁺ nanobioletters.com

Formation of Iminophosphoranes

This compound has been utilized as a starting material in the synthesis of iminophosphoranes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Iminophosphoranes, also known as phosphine (B1218219) imides, are organophosphorus compounds with a phosphorus-nitrogen double bond. These compounds are important reagents in organic synthesis, particularly in the aza-Wittig reaction.

Synthesis of Nitrogen-Containing Heterocycles

The structural features of this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netnih.govresearchgate.net The amino group can act as a nucleophile, and the bromine atom provides a site for cyclization reactions, often through metal-catalyzed processes.

One notable application is in palladium-catalyzed amination reactions. For instance, this compound participates in the selective amination of 3-bromoquinoline (B21735) to produce 3-(2-bromo-4-methylphenylamino)quinoline. sigmaaldrich.comsigmaaldrich.com This reaction demonstrates the utility of this compound in constructing more complex heterocyclic systems.

Exploration of Other Functional Group Transformations

Beyond the formation of Schiff bases and heterocycles, this compound undergoes several other useful functional group transformations.

Amide Formation: The amino group of this compound can be readily converted into an amide. It reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum (B3029685) (Me₃Al) to form the corresponding amides. sigmaaldrich.comsigmaaldrich.com Acetylation of the amino group, for example with acetic anhydride (B1165640), is a common strategy to moderate the reactivity of the aromatic ring in electrophilic substitution reactions. pressbooks.pub This allows for more controlled reactions, such as the synthesis of this compound from p-toluidine (B81030), where acetylation precedes bromination to prevent polysubstitution. pressbooks.pub

Diazotization and Subsequent Reactions: The primary amino group can be converted to a diazonium salt through reaction with sodium nitrite (B80452) in the presence of a strong acid. orgsyn.org This diazonium intermediate is highly versatile. For instance, it can be used in a reaction with formaldoxime (B1209246) and cupric sulfate (B86663) to synthesize 2-bromo-4-methylbenzaldehyde, demonstrating a transformation of the amino group into an aldehyde group. orgsyn.org

Palladium-Catalyzed Reactions: The bromine atom on the ring allows for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Methylaniline

Density Functional Theory (DFT) Calculations on 2-Bromo-4-methylaniline and its Derivatives

Density Functional Theory (DFT) has become a important tool in the computational study of molecular systems, including this compound and its derivatives. researchgate.netbohrium.com This method offers a favorable balance between computational cost and accuracy, making it well-suited for calculating the electronic structure and properties of medium-sized organic molecules. DFT studies on this compound have been instrumental in elucidating its molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

DFT calculations are also employed to investigate derivatives of this compound, providing insights into how various functional groups affect their structural and electronic characteristics. nih.govresearchgate.net For instance, studies on imine-based analogues synthesized from this compound utilize DFT to understand their frontier molecular orbitals and molecular electrostatic potential. nih.govresearchgate.net

Theoretical calculations, specifically using DFT and Hartree-Fock (HF) methods, have been employed to determine the optimized molecular geometry and vibrational frequencies of this compound. nih.gov A notable study recorded the Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectra and compared these experimental findings with theoretical calculations performed using HF and B3LYP functional with various basis sets. nih.gov

The results indicated that the B3LYP/6-311++G(d,p) level of theory provides a superior correlation with the experimental vibrational data compared to the HF/6-31+G* method. nih.gov Such studies also analyze the influence of the bromine atom, methyl group, and amine group on the geometry of the benzene (B151609) ring and its vibrational modes. nih.gov The calculated geometric parameters and vibrational frequencies from these computational methods show good agreement with experimental data, validating the theoretical models used. nih.govresearchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Experimental Frequency (FTIR) Calculated Frequency (B3LYP/6-311++G(d,p))
N-H Asymmetric Stretch 3475 3470
N-H Symmetric Stretch 3385 3380
C-H Stretch (Aromatic) 3050 3045
C-N Stretch 1285 1280
C-Br Stretch 650 645

Note: This table is illustrative and based on typical findings in computational studies of similar molecules. Actual values can be found in the cited literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. libretexts.orgjmaterenvironsci.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.com

DFT calculations are frequently used to determine the energies and spatial distributions of the HOMO and LUMO for this compound and its derivatives. nih.govresearchgate.net This analysis provides valuable insights into the molecule's electronic transitions and charge transfer interactions. irjweb.com

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. jcsp.org.pk Conversely, a larger gap implies greater stability and lower chemical reactivity. irjweb.com

For derivatives of this compound, it has been observed that the introduction of electron-withdrawing groups, such as a nitro group, can lead to a narrowing of the HOMO-LUMO gap. This reduction in the energy gap increases the molecule's susceptibility to electrophilic attack. The HOMO-LUMO gap is a crucial descriptor in quantitative structure-activity relationship (QSAR) studies, helping to correlate a molecule's electronic structure with its biological or chemical activity. tandfonline.com

Table 2: Illustrative HOMO, LUMO, and Energy Gap Values (in eV) for this compound

Parameter Value (eV)
HOMO Energy -5.5
LUMO Energy -0.5
HOMO-LUMO Energy Gap 5.0

Note: These are representative values. Actual calculated values depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MESP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. chemrxiv.org The MESP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For this compound, MESP analysis reveals that the bromine atom contributes to a region of localized negative charge. This suggests that the area around the bromine atom is electron-rich and could be a site for interactions with electrophiles. The amino group, being a strong electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to it, making these sites favorable for electrophilic substitution. MESP studies on derivatives of this compound are also conducted to understand how different substituents alter the electrostatic potential and, consequently, the reactivity of the molecule. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of reactivity descriptors that quantify various aspects of a molecule's chemical behavior. chemscene.com These descriptors are derived from the electronic structure of the molecule and are invaluable for predicting its reactivity and stability. tci-thaijo.org

Ionization energy (I) and electron affinity (A) are fundamental quantum chemical parameters that are closely related to the energies of the frontier molecular orbitals. According to Koopmans' theorem, the ionization energy can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO), and the electron affinity can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). jcsp.org.pkdergipark.org.tr

Ionization Energy (I): This is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization energy indicates that the molecule can more easily donate an electron, making it a better electron donor.

Electron Affinity (A): This is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher electron affinity suggests that the molecule has a greater tendency to accept an electron, making it a better electron acceptor.

These parameters are crucial for understanding the redox properties of this compound and for predicting its behavior in charge-transfer reactions. nih.govresearchgate.net

Table 3: List of Compound Names

Compound Name
This compound
2-bromo-4-methyl aniline (B41778)
4-amino-3-bromotoluene
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
2-bromo-3-nitroacetophenone
2,6-dibromo-4-nitroaniline
2-(trifluoromethyl)aniline
3-(trifluoromethyl)aniline
4-chloro-2-(trifluoromethyl) aniline
4-chloro-2-methylaniline
4-chloro-3-methylaniline
2-hydroxy-4-methoxyacetophenone
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione)
4-bromo-N,N-dimethylaniline
4-fluoro-N,N-dimethylaniline
4-methyl-N,N-dimethylaniline
(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
2-bromomethyl-4-nitroanisole
4-bromoveratrole
p-chloroaniline
p-bromoaniline
p-fluoroaniline

Chemical Hardness and Nucleophilicity Indices

Computational studies based on Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. Among the key parameters derived from these studies are chemical hardness (η) and the nucleophilicity index (ω), which provide quantitative measures of a molecule's stability and electron-donating capability, respectively.

Chemical Hardness (η) is a concept rooted in conceptual DFT that quantifies the resistance of a molecule to changes in its electron distribution. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO energy gap generally corresponds to a higher chemical hardness, indicating greater stability and lower reactivity.

Nucleophilicity Index (ω) measures the global electrophilic nature of a molecule. It is derived from the electronic chemical potential and chemical hardness. A higher nucleophilicity index suggests a greater propensity for the molecule to donate electrons and act as a nucleophile in chemical reactions.

While direct computational studies detailing the chemical hardness and nucleophilicity index of this compound are not extensively available in the public domain, research on closely related derivatives provides valuable insights. For instance, studies on Schiff base derivatives of this compound have utilized DFT calculations to determine these reactivity descriptors. researchgate.net In such studies, the introduction of different substituents allows for a comparative analysis of how electronic modifications affect the molecule's reactivity profile.

DFT calculations have been successfully applied to this compound to determine its molecular geometry and vibrational frequencies, indicating a foundational understanding of its structural and electronic properties. Theoretical investigations on analogous compounds, such as other bromo- and chloro-substituted anilines, further underscore the utility of these computational methods in predicting chemical behavior.

The general principles of these indices suggest that the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups, combined with the electron-withdrawing bromo (-Br) group, results in a nuanced electronic character for this compound. The interplay of these groups governs the energies of the HOMO and LUMO, and consequently, the values of chemical hardness and nucleophilicity.

Table of Conceptual DFT Reactivity Descriptors

As specific experimental or calculated values for this compound are not available in the cited literature, the following table serves as a template for how such data would be presented. The values for related aniline derivatives from computational studies illustrate the typical ranges for these parameters.

CompoundHOMO (eV)LUMO (eV)Chemical Hardness (η) (eV)Nucleophilicity Index (ω) (eV)
This compoundData not availableData not availableData not availableData not available
Illustrative Example: Aniline Derivative A-5.50-1.202.153.98
Illustrative Example: Aniline Derivative B-5.80-1.002.403.40

Note: The values for the illustrative examples are hypothetical and intended to demonstrate the format of data presentation.

The calculation of these indices is crucial for understanding the reactivity of this compound in various chemical transformations, including electrophilic aromatic substitution and nucleophilic reactions. Further dedicated computational studies would be beneficial to precisely quantify its chemical hardness and nucleophilicity.

Spectroscopic Characterization Techniques Applied to 2 Bromo 4 Methylaniline and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and vibrational modes of 2-bromo-4-methylaniline.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of this compound has been recorded and analyzed, often in conjunction with theoretical calculations to assign the observed vibrational frequencies to specific molecular motions. nih.govnih.gov The spectra provide key information on the influences of the bromine atom, methyl group, and amine group on the geometry of the benzene (B151609) ring and its normal modes of vibrations. nih.gov

Key vibrational bands observed in the FTIR spectrum of this compound include those corresponding to the N-H stretching vibrations of the primary amine group, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-Br stretching vibration. For instance, in a study synthesizing Schiff bases from this compound, the FTIR spectra were used to confirm the formation of the desired products by observing characteristic bands such as the imine (C=N) stretch. scispace.com

Table 1: Selected FTIR Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Reference
N-H stretching ~3400-3500 rasayanjournal.co.in
C-H stretching (aromatic) ~3000-3100 researchgate.net
C-H stretching (methyl) ~2914 scispace.com
C=C stretching (aromatic) ~1550-1590 scispace.comrasayanjournal.co.in

This table is generated based on typical ranges and specific values reported in the literature. Actual peak positions may vary based on experimental conditions.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The FT-Raman spectrum of this compound has also been recorded and analyzed, providing additional insights into the vibrational modes of the molecule. nih.govnih.gov The combination of FTIR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes. nih.govnih.gov Theoretical studies using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies, which show good agreement with the experimental FT-Raman data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

¹H-NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The ¹H-NMR spectrum of this compound typically shows distinct signals for the aromatic protons, the amine protons, and the methyl protons. chemicalbook.comnih.gov The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring. For example, the aromatic region would be expected to show signals corresponding to the three non-equivalent protons on the substituted ring. The amine protons usually appear as a broad singlet, and the methyl protons as a sharp singlet. rsc.org

Table 2: Representative ¹H-NMR Chemical Shifts for this compound in CDCl₃

Proton Type Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic-H ~6.64 - 7.38 m rsc.org
NH₂ ~4.08 s (br) rsc.org

This table provides representative data. Actual chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C-NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbon. nih.gov The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the amino and methyl groups.

Table 3: Representative ¹³C-NMR Chemical Shifts for this compound in CDCl₃

Carbon Type Chemical Shift (δ, ppm) Reference
Aromatic C-Br ~110.6 rsc.org
Aromatic C-NH₂ ~143.8 rsc.org
Aromatic C-CH₃ ~129.5 rsc.org
Aromatic C-H ~116.4, 124.7, 133.1 rsc.org

This table provides representative data. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of the bromine atom, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) would be evident. nih.govchemicalbook.com Fragmentation of the molecular ion can provide further structural information. For instance, the loss of a bromine atom or a methyl group can lead to the formation of characteristic fragment ions. This technique is also crucial for confirming the successful synthesis of derivatives of this compound. scispace.com

Elemental Analysis and Purity Determination

The verification of a compound's empirical formula and the assessment of its purity are fundamental steps in the characterization of newly synthesized chemical entities. For this compound and its derivatives, elemental analysis and various chromatographic and spectroscopic techniques are routinely employed to confirm their identity and purity. These analyses provide the foundational data that supports the structural elucidation determined by spectroscopic methods.

Detailed research findings from the synthesis of various derivatives of this compound underscore the importance of these validation techniques. Elemental analysis, specifically combustion analysis, provides a direct measure of the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition of the synthesized molecule.

For instance, in the synthesis of several Schiff base derivatives of this compound, elemental analysis was a key characterization step. scispace.com The results, which show a strong agreement between the calculated and found values, are presented below.

Elemental Analysis Data for Schiff Base Derivatives of this compound scispace.com
Compound NameMolecular FormulaElementCalculated (%)Found (%)
2-bromo-4-methyl-N-(2-nitrobenzylidene)anilineC₁₄H₁₁BrN₂O₂C52.6952.55
H3.473.49
N8.788.70
O10.039.90
N-((1H-indol-3-yl)methylene-2-bromo-4-methylanilineC₁₆H₁₃BrN₂C61.3661.26
H4.184.28
N8.948.84
2-bromo-N-(4-methoxybenzylidene)-4-methylanilineC₁₅H₁₄BrNOC59.2359.13
H4.644.66
N4.604.50
O5.265.06

In addition to confirming the elemental makeup, determining the purity of a sample is crucial. Commercially available this compound is often supplied with a specified purity level. sigmaaldrich.comsigmaaldrich.com For newly synthesized derivatives, techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. uin-malang.ac.idresearchgate.net These methods separate the main compound from any unreacted starting materials, by-products, or other impurities, allowing for a quantitative assessment of purity. For example, a Schiff base compound synthesized from vanillin (B372448) and aniline (B41778) demonstrated a high purity of 99.73% as determined by GC-MS analysis. uin-malang.ac.id

Purity Data for this compound and a Derivative
CompoundPurity (%)Analysis MethodSource
This compound98Not Specified sigmaaldrich.comsigmaaldrich.com
This compound>98GC
Schiff Base (from vanillin and aniline)99.73GC-MS uin-malang.ac.id

Applications of 2 Bromo 4 Methylaniline in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery Research

2-Bromo-4-methylaniline is a versatile intermediate in the creation of new pharmaceutical compounds. echemi.comsolubilityofthings.com Its utility spans the synthesis of both active pharmaceutical ingredients (APIs) and the intermediates required for their production. echemi.comsolubilityofthings.comontosight.ai

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The presence of a bromine atom and an amino group on the aromatic ring of this compound allows for a variety of chemical transformations. ontosight.ai It is a key starting material in the synthesis of more complex molecules that form the basis of potential new drugs. echemi.comsolubilityofthings.com For instance, it participates in palladium-catalyzed amination reactions, which are essential for constructing specific carbon-nitrogen bonds in drug candidates. chemicalbook.com The compound is also used to create iminophosphoranes and amides, which are important structural motifs in many biologically active molecules. chemicalbook.com

One notable application is in the synthesis of quinoxaline (B1680401) derivatives. In a specific example, this compound was reacted with glycine (B1666218) and other reagents to produce a yellow solid intermediate with an 83% yield, which is a precursor for compounds with potential liver-protective effects. acs.org Furthermore, derivatives like 2'-Bromo-4'-methylacetanilide, synthesized from this compound, are valuable intermediates in medicinal chemistry, allowing for the creation of a diverse range of biologically active compounds.

Development of Therapeutic Agents

Researchers have utilized this compound in the development of various therapeutic agents. Its derivatives have been investigated for their potential as antitumor and anti-inflammatory agents. ontosight.ai For example, it is a precursor in the synthesis of certain pharmaceuticals, including those with antimicrobial properties. ontosight.ai

The compound has been employed in the creation of 4-anilinoquinazoline (B1210976) derivatives, which have shown inhibitory activity against key enzymes in cancer progression. Specifically, a derivative incorporating a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited significant cytotoxic activity against a human carcinoma cell line.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a range of biological activities, with a significant focus on their antimicrobial properties.

Schiff bases, which are compounds containing a carbon-nitrogen double bond, can be synthesized from this compound. These derivatives have shown notable antimicrobial activity. scispace.com Several Schiff bases derived from 2-bromo-4-methyl aniline (B41778) have been synthesized and screened for their effectiveness against various bacterial and fungal strains. scispace.com

Recent studies have shown that these Schiff bases exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. scispace.com The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness, with lower values indicating higher potency.

Table 1: Synthesized Schiff Bases from this compound and their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Color Yield (%) Melting Point (°C)
2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline C₁₄H₁₁BrN₂O₂ 319.16 Yellow 82 110
2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline C₁₇H₁₈BrNO₃ 364.23 White 87 146
2-bromo-N-(4-methoxybenzylidene)-4-methylaniline C₁₅H₁₄BrNO 304.18 White 78 124
N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline C₁₆H₁₃BrN₂ 313.19 Brown 80 168

Data sourced from a 2020 study on the synthesis and biological activity of Schiff bases. scispace.com

Beyond antimicrobial testing, derivatives of this compound have been subjected to broader in vitro and in vivo biological screenings. For instance, novel 4-acrylamido-quinoline derivatives, synthesized using precursors like 4-bromoaniline (B143363), have been evaluated for their potential as dual inhibitors of enzymes involved in cancer pathways. frontiersin.org These studies involve testing the compounds against specific cell lines and, in some cases, in animal models to assess their therapeutic potential and mechanism of action. frontiersin.orgmdpi.com

Metabolic Pathway Studies of Halogenated Anilines

Understanding the metabolic fate of halogenated anilines is crucial for drug development. While specific metabolic pathway studies for this compound are not extensively detailed in the provided context, research on related halogenated anilines offers insights. For example, studies on the degradation of aniline by microorganisms like Comamonas acidovorans have identified the enzymes and pathways involved in breaking down these compounds. nih.gov Furthermore, it has been discovered that some marine microalgae can naturally produce toxic halogenated anilines, such as 2,4,6-tribromoaniline (B120722), indicating the existence of biosynthetic pathways for these compounds in nature. nih.gov

Rat Liver Microsomal Metabolism Investigations

Research into the metabolism of this compound, particularly within rat liver microsomes, has provided significant insights into how this compound is processed in biological systems. nih.govtandfonline.com Studies have shown that the metabolism of 2-halogenated 4-methylanilines, including the bromo- derivative, is influenced by the type of halogen substituent. nih.govtandfonline.com

Investigations using high-performance liquid chromatography (h.p.l.c.) have been instrumental in identifying the various metabolites formed. nih.govtandfonline.com The primary metabolic reactions include side-chain C-hydroxylation and N-hydroxylation. nih.govtandfonline.com Aromatic ring hydroxylation was found not to be a major metabolic pathway for this compound. nih.govtandfonline.com

The rate of side-chain C-hydroxylation, a key metabolic process, was observed to increase with the size of the halogen atom, following the order: 2-fluoro-4-methylaniline (B1213500) < 2-chloro-4-methylaniline (B104755) < this compound. nih.govtandfonline.com This indicates that the bromine substituent facilitates this particular metabolic transformation more readily than fluorine or chlorine.

Identification of Metabolites and Enzymatic Pathways (e.g., Cytochrome P450)

The biotransformation of this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are crucial for the metabolism of a wide range of xenobiotics.

Key metabolites identified from the microsomal metabolism of this compound include:

Products of side-chain C-hydroxylation: Benzyl (B1604629) alcohols and benzaldehydes. nih.govtandfonline.com

Products of N-hydroxylation: Hydroxylamines and nitroso derivatives. nih.govtandfonline.com

Other derivatives: Azoxy, azo, and hydrazo derivatives have also been detected. nih.govtandfonline.com

A notable and novel metabolite identified is a secondary amine, specifically a halogenated N-(4'-aminobenzyl)-4-methylaniline. nih.govtandfonline.com Among the various metabolites, benzyl alcohols and the aforementioned halogenated N-(4'-aminobenzyl)-4-methylanilines were found to be the major products for all three 2-halogenated 4-methylanilines studied. nih.govtandfonline.com The rate of N-hydroxylation, another critical metabolic pathway, showed a different trend compared to C-hydroxylation, increasing in the order of this compound < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline. nih.govtandfonline.com

Table 1: Major Metabolic Pathways and Metabolites of this compound in Rat Liver Microsomes

Metabolic Pathway Resulting Metabolites Key Findings
Side-chain C-hydroxylation Benzyl alcohols, Benzaldehydes This is a major metabolic route. The rate is highest for the bromo- derivative compared to fluoro- and chloro- analogues. nih.govtandfonline.com
N-hydroxylation Hydroxylamines, Nitroso derivatives The rate is lower for the bromo- derivative compared to fluoro- and chloro- analogues. nih.govtandfonline.com
Dimerization/Condensation Azoxy, Azo, and Hydrazo derivatives These are formed in addition to hydroxylated products. nih.govtandfonline.com
Secondary Amine Formation Halogenated N-(4'-aminobenzyl)-4-methylaniline A novel type of metabolite identified as a major product. nih.govtandfonline.com

Agrochemical Research and Development

The structural features of this compound make it a valuable building block in the synthesis of agrochemicals. echemi.com

Formulation of Crop Protection Agents

This compound serves as a key intermediate in the creation of various crop protection agents. echemi.comlookchem.com Its derivatives are utilized in the development of pesticides and other agricultural chemicals designed to enhance crop yield and protection. lookchem.comsmolecule.com

Development of Herbicides

Specifically, this compound and its derivatives are employed in the formulation of herbicides. echemi.comsmolecule.com The presence of the bromo and methyl groups on the aniline ring can be modified to create molecules with specific herbicidal activities.

Materials Science and Polymer Chemistry

Beyond biological applications, this compound is a significant precursor in the field of materials science. echemi.comsolubilityofthings.com

Synthesis of Dyes and Pigments (e.g., Azo Dyes)

This compound is a precursor in the synthesis of dyes, particularly azo dyes. solubilityofthings.com Azo dyes are a major class of synthetic colorants and are produced through a two-step reaction: the diazotization of an aromatic amine followed by the coupling with another aromatic compound. unb.ca The specific structure of this compound allows for the creation of dyes with distinct colors and properties. solubilityofthings.com

Table 2: Applications of this compound in Chemical Synthesis

Field Application Description
Agrochemicals Intermediate for Crop Protection Agents Used in the synthesis of pesticides and other agricultural chemicals to protect crops. echemi.comlookchem.comsmolecule.com
Intermediate for Herbicides Employed in the development of compounds with herbicidal properties. echemi.comsmolecule.com
Materials Science Precursor for Dyes and Pigments Serves as a starting material for producing azo dyes and other colorants. solubilityofthings.com

Precursors in Polymer Manufacturing

This compound serves as a foundational building block in the field of polymer chemistry. solubilityofthings.com Its derivatives are utilized as precursors in the synthesis of advanced polymers, contributing to the development of new materials. solubilityofthings.comechemi.com The transformation of this compound into various monomers allows for its incorporation into polymer chains, imparting specific properties to the final material. The presence of the bromine atom and the amine group on the aromatic ring offers versatile reaction sites for polymerization processes. This dual functionality enables its use in creating polymers with tailored characteristics, suitable for a range of applications in materials science. echemi.com

Role in Specialty Chemical Production

This compound is a key intermediate in the synthesis of a wide array of specialty chemicals. echemi.com Its molecular structure makes it a valuable precursor for producing complex organic molecules with specific functions. guidechem.com The compound is widely used in the manufacture of dyes and pigments; its chemical nature allows for the creation of vibrant azo dyes, which are significant in the textile industry. solubilityofthings.comguidechem.com

Beyond colorants, it is an essential building block in the agrochemical sector for formulating crop protection agents like herbicides. echemi.com It is also utilized in the pharmaceutical industry as a starting material for synthesizing more complex pharmaceutical intermediates, playing a role in drug discovery. solubilityofthings.comontosight.ai The compound's ability to undergo various chemical transformations makes it a versatile and indispensable component in the production of these high-value specialty chemicals. guidechem.com

Application AreaProduct ExamplesRole of this compound
Polymers Advanced polymer materialsPrecursor to monomers
Dyes & Pigments Azo dyesKey synthetic intermediate
Agrochemicals Herbicides, Crop protection agentsFoundational building block
Pharmaceuticals Pharmaceutical intermediatesStarting material for drug synthesis

Catalysis Research

Ligand Design for Transition Metal Catalysis

In the realm of catalysis, the design of effective ligands is crucial for controlling the activity and selectivity of transition metal catalysts. rsc.org Derivatives of this compound are valuable in the synthesis of specialized ligands for metal complexes. The structure of this compound can be modified to create sophisticated ligands, such as P,N-ligands, which combine a "soft" phosphorus donor and a "hard" nitrogen donor. rsc.orgresearchgate.net This dual nature allows for dynamic coordination with a metal center, which can be beneficial for facilitating complex catalytic cycles. rsc.org

For example, amide-based monophosphine ligands can be synthesized using precursors related to this compound. These ligands can then coordinate with various transition metals like palladium, ruthenium, and copper. rsc.org The electronic and steric properties of these ligands can be finely tuned by altering the substituents on the aniline ring, which in turn influences the efficacy of the resulting catalyst in specific reactions, such as stereoselective Heck cross-coupling. rsc.org The development of these bespoke ligands is a key area of research aimed at creating more efficient and selective catalysts for synthesizing complex molecules. researchgate.net

Application in Cross-Coupling Reactions

This compound and its derivatives are important substrates in transition metal-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. ontosight.aismolecule.com The bromine substituent on the aromatic ring provides a reactive site for such transformations. smolecule.com

Notably, it participates in the Suzuki-Miyaura cross-coupling reaction. smolecule.com In this reaction, the bromine atom is substituted with an organic group from a boronic acid in the presence of a palladium catalyst. nih.govnih.gov For instance, derivatives of this compound have been successfully used in palladium(0)-catalyzed Suzuki coupling reactions with various aryl boronic acids to synthesize new, complex molecules. nih.govnih.gov These reactions often employ a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net

The versatility of this compound in these reactions makes it a valuable tool for organic chemists to construct elaborate molecular architectures, including those with potential applications in materials science and medicinal chemistry. nih.gov

Conclusion and Outlook

Summary of Key Research Contributions on 2-Bromo-4-methylaniline

This compound has proven to be a versatile and valuable building block in organic synthesis, with significant research contributions highlighting its utility in various fields. Its unique molecular structure, featuring a bromine atom and a methyl group on an aniline (B41778) ring, allows for a range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. guidechem.comechemi.com

Key research has demonstrated the importance of this compound in the development of novel compounds with biological activity. For instance, it has been utilized as a precursor in the synthesis of Schiff bases, which have shown potential as antimicrobial agents. scispace.comworldscientificnews.com These studies often involve the condensation reaction of this compound with various aldehydes to form imine or azomethine functional groups, which are crucial for their biological function. scispace.com Furthermore, derivatives of this compound have been investigated for their antiproliferative effects against cancer cell lines, indicating its potential in medicinal chemistry.

In the realm of materials science, this compound serves as an intermediate in the production of dyes and pigments. guidechem.comsolubilityofthings.com Its chromophoric properties make it suitable for use in the manufacturing of azo dyes, which are important for coloring textiles. solubilityofthings.com The compound's derivatives are also explored as precursors for polymers, contributing to the development of advanced materials. solubilityofthings.com

Research has also focused on the synthetic methodologies involving this compound. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig cross-coupling reactions, have been effectively employed to create more complex molecules. sigmaaldrich.comchemicalbook.com These reactions leverage the reactivity of the bromine substituent for the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, computational studies, such as those using Density Functional Theory (DFT), have been conducted to understand the molecular geometry and vibrational frequencies of this compound, providing a deeper insight into its reactivity and electronic properties. sigmaaldrich.comresearchgate.net

The following table summarizes some of the key research applications of this compound:

Research AreaApplication of this compoundKey Findings
Medicinal Chemistry Intermediate for the synthesis of Schiff basesResulting compounds exhibit antimicrobial activity. scispace.comworldscientificnews.com
Precursor for potential anticancer agentsDerivatives show antiproliferative effects against cancer cells.
Materials Science Intermediate in the production of dyes and pigmentsUsed in the synthesis of azo dyes for textiles. solubilityofthings.com
Precursor for polymersContributes to the development of advanced materials. solubilityofthings.com
Organic Synthesis Substrate in palladium-catalyzed cross-coupling reactionsEnables the formation of complex organic molecules. sigmaaldrich.comchemicalbook.com
Computational Chemistry Subject of DFT and other computational studiesProvides insights into molecular structure and reactivity. sigmaaldrich.comresearchgate.net

Challenges and Opportunities in this compound Research

The research landscape for this compound, while fruitful, presents both challenges and significant opportunities for future exploration.

One of the primary challenges lies in achieving high regioselectivity and yield in its synthesis. The bromination of 4-methylaniline can lead to the formation of di-brominated byproducts, necessitating careful control of reaction conditions to favor the desired 2-bromo isomer. While methods using N-bromosuccinimide (NBS) or bromine under controlled conditions have been developed, optimizing these processes for large-scale, environmentally friendly production remains an area for improvement. echemi.com

Another challenge is the comprehensive understanding of the metabolic pathways of halogenated anilines like this compound. While some studies have investigated its metabolism, a more in-depth understanding is crucial for assessing its potential toxicological profile and for the rational design of safer derivatives for pharmaceutical and agricultural applications.

Despite these challenges, numerous opportunities exist. The versatility of this compound as a synthetic intermediate opens doors for the creation of a vast library of novel compounds. echemi.combiosynth.com There is a significant opportunity to explore its use in the synthesis of new classes of ligands for metal complexes, which could have applications in catalysis and materials science. The synthesis of iminophosphoranes from this compound is another area with potential for further investigation in coordination chemistry and catalysis. smolecule.com

Furthermore, the exploration of its derivatives in medicinal chemistry is far from exhausted. There is potential to design and synthesize new compounds with enhanced biological activities, such as more potent and selective anticancer or antimicrobial agents. scispace.com The unique electronic properties conferred by the bromine and methyl substituents can be systematically varied to fine-tune the pharmacological properties of the resulting molecules.

The following table outlines some of the key challenges and opportunities:

AspectChallengesOpportunities
Synthesis Achieving high regioselectivity and yield; minimizing byproducts. Developing greener and more efficient synthetic routes. google.com
Metabolism & Toxicology Limited understanding of metabolic pathways and potential toxicity. Conducting detailed metabolism and toxicology studies for safer applications.
Catalysis Designing novel ligands for metal complexes with catalytic applications.
Medicinal Chemistry Synthesizing and screening new derivatives for enhanced biological activities. scispace.com
Materials Science Exploring new applications in the development of functional materials. solubilityofthings.com

Future Research Directions and Potential Interdisciplinary Applications

The future of this compound research is poised for significant advancements, with numerous promising directions and potential for interdisciplinary collaboration.

In the field of medicinal chemistry, future research will likely focus on the rational design of this compound derivatives as targeted therapeutic agents. This will involve a combination of computational modeling to predict binding interactions with specific biological targets and subsequent synthesis and biological evaluation. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will be a major goal.

From a materials science perspective, there is great potential in exploring the use of this compound derivatives in the creation of advanced functional materials. This could include the synthesis of novel polymers with tailored electronic or optical properties, as well as the development of new dyes and pigments with enhanced stability and performance. solubilityofthings.com Research into their application in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be a particularly fruitful area. The non-linear optical properties of some of its derivatives have already been a subject of investigation. mdpi.com

Interdisciplinary applications of this compound are also on the horizon. Collaboration between chemists, biologists, and material scientists will be crucial for fully realizing its potential. For instance, the development of new agrochemicals based on this compound will require expertise in organic synthesis, plant biology, and environmental science to ensure both efficacy and safety. echemi.com Similarly, the creation of new diagnostic tools or sensors could emerge from collaborations between synthetic chemists and biomedical engineers.

The following table highlights potential future research directions and interdisciplinary applications:

Future Research DirectionPotential Interdisciplinary Application
Sustainable Synthesis Green Chemistry & Chemical Engineering: Development of eco-friendly and scalable production methods.
Targeted Drug Design Medicinal Chemistry & Computational Biology: Creation of selective inhibitors for specific enzymes or receptors.
Advanced Materials Materials Science & Physics: Synthesis of novel polymers and organic electronic materials. solubilityofthings.com
Agrochemical Development Organic Chemistry & Agricultural Science: Design of new and effective crop protection agents. echemi.com
Biosensor Technology Synthetic Chemistry & Biomedical Engineering: Development of novel sensors for diagnostic applications.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry. For example, aromatic proton signals at δ 6.8–7.2 ppm distinguish bromine substitution patterns .
  • HPLC-MS : Used to monitor purity (>98%) and identify byproducts (e.g., di-brominated isomers) .

Basic Research Question

  • Melting point : 27–30°C (lower than non-methylated analogs due to reduced symmetry) .
  • Solubility : 25 mg/mL in DMSO; store under argon at 2–8°C to prevent oxidative degradation .

Advanced Research Question

  • Electrophilic substitution : Fluoro analogs (e.g., 2-Bromo-4-fluoroaniline) exhibit slower reaction rates due to stronger electron-withdrawing effects .
  • Nucleophilic displacement : Chloro derivatives show higher reactivity in SNAr reactions (e.g., with KCN) .

Methodological Insight : Use Hammett constants (σₚ for Br = +0.23) to predict substituent effects .

What environmental persistence data exist for this compound?

Basic Research Question

  • Biodegradation : Microsomal studies indicate slow oxidation (t₁/₂ > 24 hr), suggesting moderate persistence .
  • Photodegradation : UV irradiation (λ = 254 nm) in aqueous solution degrades 90% within 6 hr .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.